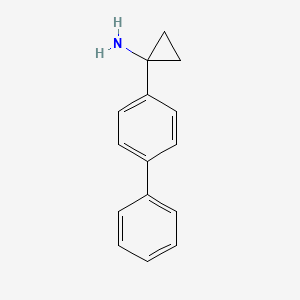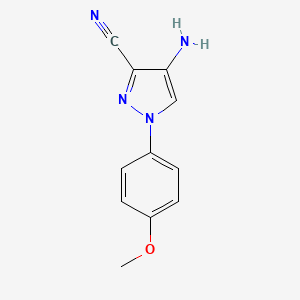
(4-Aminoadamantan-1-yl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the starting material.
Oximation: The starting material undergoes oximation using hydroxylamine hydrochloride.
Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol.
Acidification and Salt Formation: The resulting compound is acidified and converted into its hydrochloride salt form.
Recrystallization: Finally, the product is purified through recrystallization using methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
(4-Aminoadamantan-1-yl)methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing antiviral and neuroprotective agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.
Biology: It is used in research to study its effects on various biological pathways and molecular targets.
作用机制
The mechanism of action of (4-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or protect neurons by modulating neurotransmitter receptors .
相似化合物的比较
Similar Compounds
(1-Aminoadamantan-2-yl)methanol hydrochloride: This compound has a similar structure but differs in the position of the amino group.
1-Aminoadamantane hydrochloride: Another related compound with a different substitution pattern on the adamantane core.
Uniqueness
(4-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other adamantane derivatives, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H20ClNO |
|---|---|
分子量 |
217.73 g/mol |
IUPAC 名称 |
(4-amino-1-adamantyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13;/h7-10,13H,1-6,12H2;1H |
InChI 键 |
XFVLJAVHTQLNGU-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC(C2)(CC1C3N)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
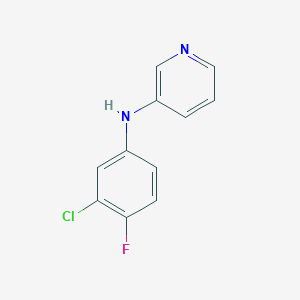
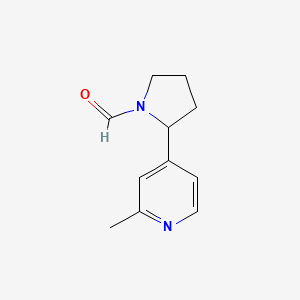
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)
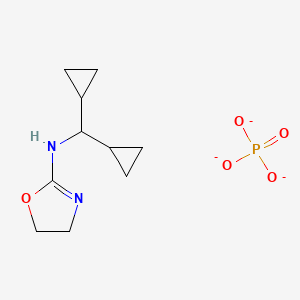
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)
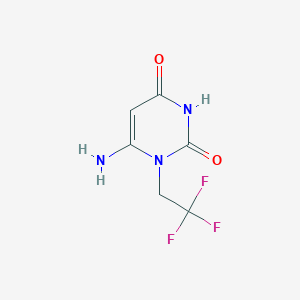
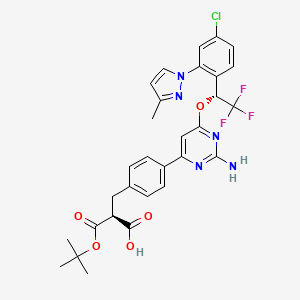
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
